4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid
Overview
Description
“4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. It is a derivative of 4-Bromo-3,5-dimethylpyrazole and benzoic acid .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H13BrN2O2 . The molecular weight is 309.16 . The SMILES string representation isBrC1=C(C)N(CC2=CC=C(C=C2)C(O)=O)N=C1C
. Physical and Chemical Properties Analysis
The physical form of “this compound” is a solid . It has a melting point of 123°C . The color is white to pale cream or pale yellow .Scientific Research Applications
Molecular Interaction Studies
- Pyrazole derivatives, including compounds similar to 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid, have been studied for their interactions with bacterial DNA gyrase, showing potential as antimicrobial agents. These studies involve in silico analyses and synthesis of pyrazole derivatives, followed by antimicrobial testing against various bacterial and fungal strains (Shubhangi et al., 2019).
Corrosion Inhibition Analysis
- Bipyrazolic-type organic compounds, including structures similar to the subject compound, have been theoretically studied using density functional theory (DFT) for their potential activity as corrosion inhibitors. These studies help in understanding the efficiency of these compounds in preventing material degradation (Hengliang Wang et al., 2006).
Supramolecular Structure Analysis
- Research on substituted 4-pyrazolylbenzoates, including compounds structurally similar to this compound, demonstrates their capability to form hydrogen-bonded supramolecular structures. This is significant in understanding the molecular assembly and potential applications in material science (J. Portilla et al., 2007).
Antimicrobial Activity Studies
- Studies on pyrazole derivatives, similar to the target compound, have shown promising results in terms of antimicrobial activities. These compounds have been tested against various bacteria, including Staphylococcus aureus and Escherichia coli, and have shown effectiveness, which could lead to new antimicrobial therapies (S. Joshi et al., 2008).
Photodynamic Therapy Applications
- Research on zinc phthalocyanine substituted with benzenesulfonamide derivative groups, which are structurally related to the compound of interest, highlights their potential as photosensitizers for photodynamic therapy. This application is particularly relevant in the treatment of cancer (M. Pişkin et al., 2020).
Hydrophilicity Analysis in Metal-Organic Frameworks
- The bifunctional linker 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, closely related to the target compound, has been used in the synthesis of new metal-organic frameworks (MOFs). These frameworks exhibit varying degrees of hydrophilicity and CO2 adsorption capacity, indicating potential applications in gas storage and separation (Saskia Menzel et al., 2020).
Cancer Inhibitory Activity
- Derivatives of 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one, structurally similar to the compound , have been synthesized and evaluated for their anticancer activity. These compounds have shown effectiveness against various cancer cells, providing a basis for further research into cancer therapies (Lingling Jing et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been known to interact with various enzymes and receptors, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to a range of biological effects .
Result of Action
Similar compounds have been found to exert a range of effects at the molecular and cellular level .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Properties
IUPAC Name |
4-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRGZDXPJSNTEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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